N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide
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Overview
Description
N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a propionamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves several steps. One common synthetic route includes the reaction of 2-aminothiophenol with an appropriate aldehyde to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the amino, hydroxyl, and propionamide groups. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Properties
Molecular Formula |
C10H15N3O2S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(6-amino-7-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H15N3O2S/c1-2-7(14)13-10-12-6-4-3-5(11)8(15)9(6)16-10/h5,8,15H,2-4,11H2,1H3,(H,12,13,14) |
InChI Key |
UGPVNYPGQMLGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C(C(CC2)N)O |
Origin of Product |
United States |
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